N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,10-17-15(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,19H,6-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKRQDXMPWGACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CC1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide typically involves the condensation of benzo[b]thiophene derivatives with appropriate acylating agents. One common method involves the use of benzo[b]thiophene-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with 2-hydroxypropylamine to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Analog with Dichlorophenoxy Substituent (CAS 2034403-77-3)
Compound: N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide Molecular Formula: C₁₉H₁₇Cl₂NO₃S Key Differences:
- Substituent: 2,4-Dichlorophenoxy group replaces cyclopropyl.
- Impact: Lipophilicity: Higher logP (predicted) due to chlorine atoms, enhancing membrane permeability but increasing toxicity risks. Electronic Effects: Electron-withdrawing Cl groups may alter binding affinity to target receptors.
Benzimidazole-Tetrazole Analog (CAS 1401543-93-8)
Compound: N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Molecular Formula: Not explicitly stated, but estimated as ~C₂₄H₃₄N₆O Key Differences:
- Core Structure : Benzimidazole (N-containing heterocycle) vs. benzothiophene (S-containing).
- Functional Groups : Tetrazole (acidic, pKa ~4.7) vs. hydroxyl and cyclopropyl.
- Implications: Solubility: Tetrazole enhances water solubility at physiological pH.
Cyclopropylacetamide Derivatives with Pyrrolidine Linkers (CAS 1353957-70-6)
Compound: 2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide Molecular Formula: C₁₈H₂₆N₄O Key Differences:
- Linker : Benzylpyrrolidine vs. hydroxypropyl-benzothiophene.
- Substituents: Amino group introduces basicity, altering pharmacokinetics.
- Applications : Likely targets aminergic receptors (e.g., serotonin, dopamine) due to pyrrolidine and benzyl groups.
Research Findings and Hypotheses
- Metabolic Stability : Cyclopropyl-containing analogs (target compound, CAS 1353957-70-6) are predicted to exhibit superior metabolic stability compared to chlorinated or alkylated derivatives .
- Toxicity : Perfluoroalkylthio acetamides (e.g., CAS 2738952-61-7) in highlight environmental persistence risks, which are absent in the target compound due to lack of fluorinated groups .
- Solubility-Bioavailability Trade-offs: Hydroxypropyl and tetrazole groups improve solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents like dichlorophenoxy.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, characterized by a benzothiophene core and functional groups that enhance its biological properties. The presence of the hydroxypropyl group is notable for its role in solubility and bioavailability, while the cyclopropylacetamide moiety may influence the compound's interaction with biological targets.
Molecular Formula
- Molecular Formula : C18H21NOS
- Molecular Weight : 299.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The benzothiophene moiety is known to exhibit affinity for multiple biological targets, potentially leading to the modulation of their activity.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses.
Anticancer Properties
Research indicates that compounds within the benzothiophene class exhibit anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The mechanism was linked to increased oxidative stress and subsequent apoptosis.
-
Antimicrobial Efficacy :
- In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity. Further investigations are required to elucidate the exact mechanism of action against microbial targets.
-
Pharmacokinetic Studies :
- Pharmacokinetic profiling revealed favorable absorption characteristics with a bioavailability of approximately 45%, indicating potential for therapeutic use.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | MIC against S. aureus: 32 µg/mL | |
| Pharmacokinetics | Bioavailability: 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
